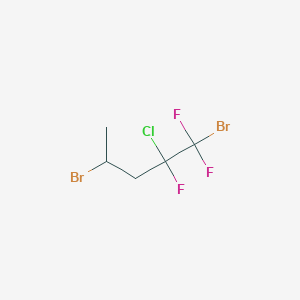

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane

描述

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane (C₅H₆Br₂ClF₃) is a halogenated alkane with a molecular weight of approximately 369.33 g/mol (calculated based on atomic weights). Such compounds are typically used in specialized organic synthesis, flame retardants, or refrigerants due to their stability and halogen-driven reactivity .

属性

IUPAC Name |

1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2ClF3/c1-3(6)2-4(8,9)5(7,10)11/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVIXTLECMSVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(F)(F)Br)(F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382123 | |

| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-57-4 | |

| Record name | 1,4-dibromo-2-chloro-1,1,2-trifluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Halogenation of Hydrocarbon Precursors

Methodology:

The most straightforward method involves the direct halogenation of pentane derivatives or unsaturated hydrocarbons like propene. This process utilizes a combination of bromine, chlorine, and fluorinating agents under radical initiation conditions.

- Radical initiators such as peroxides (e.g., dibenzoyl peroxide) at elevated temperatures (~80°C).

- Use of UV light or heat to generate radicals that facilitate halogen substitution.

Representative Reaction:

Propene reacts with 1,2-dibromo-1-chloro-1,2,2-trifluoroethane under radical conditions to produce the target compound, as described in recent synthesis reports.

Halogenation of Fluorinated Intermediates

Methodology:

Fluorinated intermediates such as 1,2-dibromo-1-chloro-1,2,2-trifluoroethane are subjected to further halogenation or substitution reactions. The process involves selective halogenation using reagents like N-bromosuccinimide (NBS) or elemental bromine in the presence of radical initiators.

- Radical conditions with UV or thermal initiation.

- Solvent systems such as carbon tetrachloride or chloroform to facilitate halogenation.

Synthesis via Propene and Halogenated Ethane

Methodology:

A notable synthesis route involves reacting propene with 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, as detailed in recent chemical synthesis literature. This method capitalizes on the addition of halogenated ethane across the double bond of propene, followed by further halogenation steps.

- Catalytic or radical conditions at moderate temperatures (~80°C).

- Use of peroxide catalysts to promote addition and substitution reactions.

Reaction Scheme and Data Table

Key Research Findings

High Yield Synthesis: The reaction between propene and halogenated ethane derivatives under radical conditions consistently yields high purity This compound with yields reaching up to 97%.

Reaction Mechanism: The process involves radical addition to the alkene, followed by halogenation at specific sites, facilitated by peroxide initiators. The selectivity is influenced by the stability of radical intermediates and the reactivity of halogen sources.

Environmental and Safety Considerations: Handling of halogenated reagents and radical initiators requires strict safety protocols due to their toxicity and reactivity.

化学反应分析

Types of Reactions

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: Oxidative processes can lead to the formation of more complex fluorinated compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used under mild conditions to replace halogen atoms.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

Major Products Formed

Substitution: Formation of compounds with different functional groups replacing the halogens.

Reduction: Less halogenated derivatives of the original compound.

Oxidation: More complex fluorinated compounds with additional functional groups.

科学研究应用

Chemistry

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane is widely used as a reagent in organic synthesis. It serves to introduce halogen atoms into various molecules through:

- Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

- Reduction Reactions: It can be reduced to form less halogenated derivatives.

- Oxidation Reactions: The compound can undergo oxidative processes to yield more complex fluorinated compounds.

Biology

Research into the biological effects of this compound is ongoing. It is studied for its potential interactions with biological systems and its utility in biochemical assays. Its reactivity profile suggests possible applications in:

- Cellular Studies: Investigating how the compound affects cellular processes and signaling pathways.

- Toxicology Assessments: Understanding its potential toxic effects on living organisms.

Medicine

In medicinal chemistry, this compound is being explored for:

- Drug Development: Its structure allows for modifications that could lead to new therapeutic agents.

- Pharmaceutical Synthesis: It acts as a precursor in synthesizing various pharmaceuticals.

Agriculture

Preliminary studies indicate that this compound may possess herbicidal or pesticidal properties due to its ability to disrupt biological pathways in pests or weeds. Its halogenated nature enhances its effectiveness in agricultural applications.

Case Study 1: Organic Synthesis

A study demonstrated the use of this compound as an intermediate in synthesizing complex fluorinated compounds. The reactions involved nucleophilic substitution where the bromine atoms were replaced with amine groups, leading to new compounds with potential pharmaceutical applications.

In a controlled laboratory setting, researchers evaluated the effects of this compound on cell lines. The study focused on its cytotoxicity and potential mechanisms of action at the molecular level. Results indicated that the compound could induce apoptosis in certain cancer cell lines, suggesting its potential as a lead compound for cancer therapy.

作用机制

The mechanism of action of 1,4-Dibromo-2-chloro-1,1,2-trifluoropentane involves its interaction with molecular targets through its halogen atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to its overall effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize the properties of 1,4-dibromo-2-chloro-1,1,2-trifluoropentane, a comparative analysis with analogous halogenated alkanes is provided below. Key differences arise from chain length, halogen substitution patterns, and fluorine content.

Table 1: Key Properties of Selected Halogenated Alkanes

Key Observations

Chain Length and Physical Properties

- The boiling point of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (C₄) is documented at 343–348 K under reduced pressure (0.035 bar) . By contrast, longer-chain analogs like the octane (C₈) and decane (C₁₀) derivatives are expected to exhibit higher boiling points due to increased van der Waals interactions, though experimental data are lacking .

Halogen Substitution and Reactivity

- Bromine and chlorine substituents enhance electrophilic reactivity, making these compounds useful in cross-coupling reactions. For example, 1,4-dibromo-1,1,2,2,4,4-hexafluorobutane (C₄H₄Br₂F₆) demonstrates higher fluorine content, which may improve thermal stability but reduce polarity compared to the trifluoro analogs .

Fluorine Content and Stability The trifluoromethyl groups in this compound likely confer chemical inertness and resistance to oxidation, similar to other perfluorinated compounds.

生物活性

1,4-Dibromo-2-chloro-1,1,2-trifluoropentane, a halogenated organic compound with the molecular formula CHBrClF and a molecular weight of approximately 318.36 g/mol, has garnered attention for its potential biological activity. Its unique structure, characterized by multiple halogen substituents on a pentane backbone, suggests varied reactivity and possible applications in biological systems.

The compound appears as a colorless to pale yellow liquid. The presence of bromine, chlorine, and fluorine atoms significantly influences its chemical reactivity and stability. These halogens can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

| Property | Value |

|---|---|

| Molecular Formula | CHBrClF |

| Molecular Weight | 318.36 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 380-57-4 |

Biological Activity

Research into the biological activity of this compound is limited but suggests potential applications in agricultural chemistry and medicinal chemistry due to its reactivity profile.

Agricultural Applications: Preliminary studies indicate that the compound may exhibit herbicidal or pesticidal properties due to its ability to interact with biological systems. The presence of halogens could enhance its effectiveness against certain pests or weeds by disrupting biological pathways.

Medicinal Chemistry: The structural characteristics of this compound allow for the exploration of its interactions with biomolecules. Halogenated compounds often display unique pharmacological properties; thus, this compound may serve as a lead compound for developing new therapeutic agents.

Case Studies

While comprehensive studies specifically focusing on this compound are scarce, related research on similar halogenated compounds provides insights into its potential biological effects.

Case Study 1: Interaction with Enzymes

A study examining halogenated compounds found that they could inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered physiological responses in organisms exposed to such compounds.

Case Study 2: Toxicological Assessment

Toxicological assessments of structurally similar compounds have shown that halogenation can increase toxicity due to enhanced lipophilicity and bioaccumulation potential. Understanding these effects is crucial for evaluating the safety and environmental impact of this compound.

Research Findings

Recent findings suggest that the interactions of halogenated compounds with nucleophiles and electrophiles can lead to significant changes in their reactivity profiles compared to non-halogenated analogs. This behavior is critical for understanding how this compound might behave in biological systems.

Table 2: Comparative Reactivity of Halogenated Compounds

| Compound Name | Reactivity Profile |

|---|---|

| This compound | Potentially high due to multiple halogens |

| 1-Bromo-3-chloro-2-fluoropropane | Moderate; fewer halogens |

| 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene | High; presence of double bond |

常见问题

Q. What are the recommended synthetic pathways for 1,4-dibromo-2-chloro-1,1,2-trifluoropentane, and how do reaction conditions influence yield and purity?

Answer: The compound’s synthesis typically involves halogenation of fluorinated pentane precursors. Key steps include:

- Radical halogenation : Bromine/chlorine substitution under UV light or radical initiators (e.g., AIBN) in inert solvents (e.g., CCl₄). Excess halogen improves substitution but risks over-halogenation.

- Catalytic fluorination : Use of transition metal catalysts (e.g., ruthenium complexes, as in ) to control regioselectivity. For example, dibromo-chloro intermediates may be fluorinated using HF or SF₄ under controlled pressure .

- Purification : Fractional distillation (boiling point ~70°C, per ) coupled with GC-MS or NMR (¹⁹F/¹³C) to confirm purity.

Q. How should researchers characterize this compound’s structural and electronic properties?

Answer:

- Spectroscopy :

- Computational modeling : DFT calculations (e.g., Gaussian) to predict bond dissociation energies (C-Br: ~65 kcal/mol; C-Cl: ~81 kcal/mol) and reactivity .

Safety Note : Handle in fume hoods due to volatility (density: 2.035 g/cm³) and irritant properties ().

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s thermodynamic stability and kinetic reactivity?

Answer:

- Steric effects : The bulky trifluoromethyl groups at positions 1 and 2 hinder nucleophilic substitution at C4-Br.

- Electronic effects : Electron-withdrawing fluorine atoms polarize C-Br/C-Cl bonds, increasing susceptibility to SN2 reactions.

- Contradictions : Experimental data may conflict with computational predictions due to solvent effects (e.g., polar aprotic solvents stabilize transition states). Validate via kinetic isotope effects or Hammett plots .

Q. What strategies resolve contradictions in spectroscopic data for halogenated derivatives like this compound?

Answer: Common contradictions arise from:

Q. How can researchers assess the environmental persistence and degradation pathways of this compound?

Answer:

Q. What analytical protocols are critical for detecting trace impurities in this compound?

Answer:

Q. How should researchers design experiments to study its role in organometallic catalysis?

Answer:

- Ligand screening : Test as a halogen donor in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare with analogs in .

- Mechanistic probes : Use deuterated solvents (DMSO-d₆) to track kinetic isotope effects in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。